![molecular formula C8H20Cl2N2 B13460576 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride typically involves the reaction of (S)-N-methyl-1-(piperidin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Starting Materials: (S)-N-methyl-1-(piperidin-2-yl)methanamine and hydrochloric acid.
Reaction Conditions: The reaction is usually performed at room temperature with a controlled addition of hydrochloric acid to the amine compound.
Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of amines in biochemical processes.
作用機序
The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- (S)-(+)-2-Methylpiperidine
- Betahistine
Uniqueness
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and binding characteristics, making it valuable in various applications .
特性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChIキー |
VQZKHSGHYAPWKL-JZGIKJSDSA-N |
異性体SMILES |
CNC[C@@H]1CCCCN1C.Cl.Cl |
正規SMILES |
CNCC1CCCCN1C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



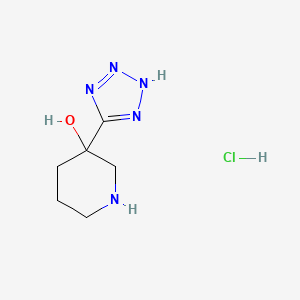


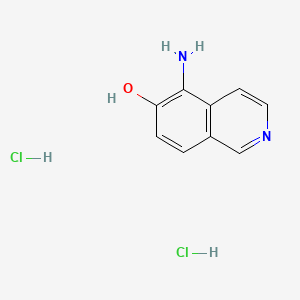
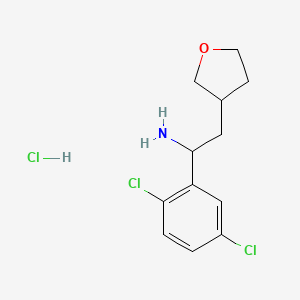
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)


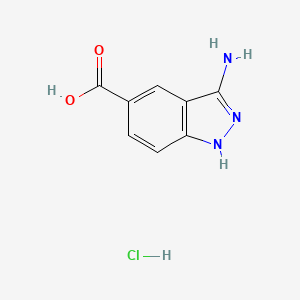
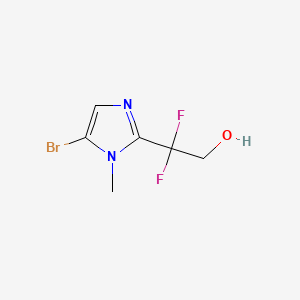
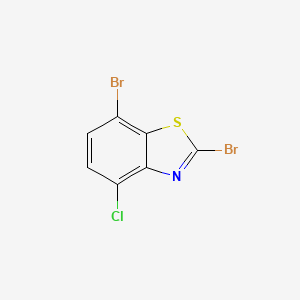
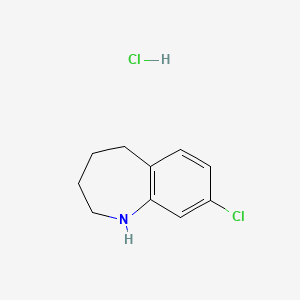
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
